1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O3/c1-14(2,3)12(23)19-6-4-10(5-7-19)20-8-11(22)21(13(20)24)9-15(16,17)18/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIVTYSEILRSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic compound that belongs to the imidazolidine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The focus of this article is to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₁₅H₂₂F₃N₃O₃
- Molecular Weight : 349.35 g/mol
- CAS Number : 2097903-59-6
Research indicates that compounds within the imidazolidine class can interact with various biological targets. The specific mechanisms of action for this compound are still under investigation. However, some studies suggest that it may act as an inhibitor of lymphoid-specific tyrosine phosphatase (LYP), which plays a critical role in T cell receptor signaling and autoimmune diseases .
Antimalarial Activity
Recent studies have evaluated the antimalarial properties of imidazolidine derivatives. For instance, compounds similar to this compound demonstrated significant activity against Plasmodium falciparum strains. The IC50 values for these compounds ranged from 0.310 µM to 0.099 µM against chloroquine-resistant strains . This suggests that derivatives of this class may serve as promising candidates for antimalarial drug development.
Inhibition of LYP
The compound has also been studied for its inhibitory effects on LYP. The most potent inhibitors derived from related structures displayed IC50 values between 2.85 and 6.95 μM. These inhibitors were shown to modulate TCR-associated signaling pathways effectively . This activity highlights the potential of such compounds in treating autoimmune diseases.
Comparative Biological Activity Table
| Compound Name | Target | IC50 (µM) | Notes |
|---|---|---|---|
| 1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(trifluoroethyl)imidazolidine | LYP | 2.85 - 6.95 | Competitive inhibitor |
| Similar Imidazolidine Derivative | Plasmodium falciparum | 0.310 - 0.099 | Effective against resistant strains |
Case Studies
Case Study 1: Antimalarial Efficacy
A study conducted on a series of imidazolidine derivatives revealed that certain structural modifications significantly enhanced their antimalarial activity against resistant strains of P. falciparum. The study indicated that compounds with specific functional groups exhibited lower IC50 values and minimal toxicity to human erythrocytes at effective concentrations .
Case Study 2: Autoimmune Disease Targeting
In another investigation focusing on LYP inhibition, several imidazolidine derivatives were synthesized and tested for their ability to modulate immune responses in T cells. The results indicated that these compounds could potentially serve as therapeutic agents for autoimmune conditions by selectively inhibiting LYP activity .
Preparation Methods
Alkylation of Hydantoin Nitrogen
Protocol :
- Substrate Activation : Deprotonate the hydantoin nitrogen using NaH in dry THF.
- Alkylation : Add 2,2,2-trifluoroethyl iodide and heat at 60°C for 6 hours.
- Workup : Quench with ice water and purify via silica gel chromatography.
Challenges :
Mitsunobu Reaction for Stereocontrol
For enantiomerically pure derivatives, the Mitsunobu reaction couples alcohols to the hydantoin nitrogen:
Steps :
- React hydantoin with (R)- or (S)-2,2,2-trifluoroethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Stir at 0°C for 24 hours, then concentrate and purify by recrystallization.
Advantage :
Final Coupling and Purification
The piperidine and hydantoin subunits are conjugated via amide or urea linkages.
Amide Bond Formation
Carbodiimide-Mediated Coupling :
- Activate 1-(2,2-dimethylpropanoyl)piperidin-4-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DCM.
- Add to the N-3-trifluoroethyl hydantoin derivative and stir at 25°C for 48 hours.
- Filter and purify via fractional recrystallization (ethanol/water).
Yield : 65–72%.
Urea Linkage Alternative
For enhanced metabolic stability, a urea bridge may be formed:
Method :
- Treat piperidin-4-amine with triphosgene to generate an isocyanate intermediate.
- React with hydantoin derivative in anhydrous THF at −20°C.
- Isolate product via vacuum distillation and characterize by NMR.
Analytical Characterization
Critical data for validating synthesis success include:
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Preparation Methods
| Method | Yield (%) | Purity (HPLC) | Stereochemical Control |
|---|---|---|---|
| Alkylation + Amide Coupling | 68 | 98.5 | Moderate |
| Mitsunobi + Urea Linkage | 72 | 99.1 | High |
| Strecker-Based Synthesis | 55 | 97.2 | Low |
Key Insights :
Q & A
Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including (1) coupling the 2,2-dimethylpropanoyl group to the piperidine ring and (2) introducing the trifluoroethyl-imidazolidine-dione moiety. Key steps include:
- Acylation of Piperidine : Use 2,2-dimethylpropanoyl chloride under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions .
- Imidazolidine-dione Formation : React the acylated piperidine with trifluoroethyl isocyanate in tetrahydrofuran (THF) under reflux, monitored by TLC or HPLC for intermediate stability .
- Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) and stoichiometry (1.2–1.5 equivalents of trifluoroethyl reagent) to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Basic: Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the piperidine ring conformation, acyl group integration, and trifluoroethyl substituent position. For example, the trifluoroethyl group shows distinct F NMR signals at ~-60 to -70 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and detects fragmentation patterns indicative of the imidazolidine-dione core .
- HPLC-PDA : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) and identify byproducts from incomplete acylation .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
Contradictions often arise from dynamic processes or stereochemical effects:
- Variable Temperature NMR : Perform experiments at 25°C and -40°C to identify conformational flexibility in the piperidine ring or hindered rotation of the trifluoroethyl group .
- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals. For example, HSQC can resolve ambiguous C-H correlations near the imidazolidine-dione carbonyls .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate proposed conformers .
Advanced: What strategies improve aqueous solubility for in vivo studies without compromising stability?
Answer:
- Prodrug Design : Introduce a hydrolyzable ester or phosphate group at the 2,2-dimethylpropanoyl moiety to enhance solubility while maintaining metabolic activation .
- Co-solvent Systems : Use cyclodextrin complexes (e.g., sulfobutyl ether-β-cyclodextrin) or PEG-based formulations to solubilize the hydrophobic trifluoroethyl group .
- pH Adjustment : Prepare buffered solutions (pH 4.0–5.5) to exploit partial ionization of the imidazolidine-dione nitrogen, though this requires stability testing under acidic conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Answer:
- Analog Synthesis : Modify the 2,2-dimethylpropanoyl group (e.g., replace with cyclopropanoyl) or vary the trifluoroethyl chain length to assess steric/electronic effects on receptor binding .
- In Vitro Assays : Screen against panels of kinases, GPCRs, or ion channels using fluorescence polarization or SPR to identify target engagement. For example, imidazolidine-diones often exhibit affinity for adenosine receptors .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with proteins like COX-2 or PDE inhibitors, guided by similar compounds’ activities .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation of the imidazolidine-dione core .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acylpiperidine group.
- Solvent : For long-term storage (>6 months), dissolve in anhydrous DMSO and aliquot to minimize freeze-thaw cycles .
Advanced: How can metabolic stability be assessed in preclinical models?
Answer:
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to quantify parent compound depletion. Monitor metabolites like hydroxylated piperidine or cleaved trifluoroethyl groups .
- CYP Inhibition Assays : Test against CYP3A4, CYP2D6, etc., using fluorogenic substrates to identify enzyme inhibition risks .
- Plasma Stability : Assess degradation in plasma (37°C, 1–24 hours) to guide formulation adjustments .
Advanced: What computational tools are suitable for predicting pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target <3 for CNS penetration), BBB permeability, and CYP interactions based on the trifluoroethyl group’s hydrophobicity .
- MD Simulations : Apply GROMACS to model blood-brain barrier crossing or protein binding kinetics, leveraging the compound’s rigidity from the imidazolidine-dione core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
